4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-amine
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Overview
Description
4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-amine is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure
Preparation Methods
The synthesis of 4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-amine typically involves multi-step organic reactions. One common method includes the bromination of a precursor pyridine derivative followed by cyclization to form the oxepine ring. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the bromine atom.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: It may be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the nitrogen-containing ring structure allow it to form specific interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds to 4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-amine include other brominated heterocycles and pyridine derivatives. For example:
- 2-bromo-5H,6H,7H,8H,9H,10H-cycloocta[b]pyridine-3,4-dicarbonitrile
- 2-bromo-1H,4H,5H,6H,8H,9H-oxepino[4,5-d]pyrimidin-4-one
These compounds share structural similarities but differ in the arrangement of their rings and functional groups, which can lead to differences in their chemical reactivity and applications
Properties
Molecular Formula |
C9H11BrN2O |
---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
4-bromo-5,7,8,9-tetrahydrooxepino[4,3-c]pyridin-9-amine |
InChI |
InChI=1S/C9H11BrN2O/c10-8-4-12-3-6-7(8)5-13-2-1-9(6)11/h3-4,9H,1-2,5,11H2 |
InChI Key |
FNFTYOUUUMVNAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C(C=NC=C2C1N)Br |
Origin of Product |
United States |
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